molecular formula C20H15NO4S B14267628 Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate CAS No. 138054-42-9

Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate

Cat. No.: B14267628
CAS No.: 138054-42-9
M. Wt: 365.4 g/mol
InChI Key: YRKFNDBFELNLEN-UHFFFAOYSA-N
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Description

Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate is an organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate typically involves the reaction of 9H-carbazole-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Scientific Research Applications

Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The carbazole core plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-(p-toluenesulfonyl)-9H-carbazole-2-carboxylate
  • Methyl 9-(methanesulfonyl)-9H-carbazole-2-carboxylate
  • Methyl 9-(trifluoromethanesulfonyl)-9H-carbazole-2-carboxylate

Uniqueness

Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

138054-42-9

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 9-(benzenesulfonyl)carbazole-2-carboxylate

InChI

InChI=1S/C20H15NO4S/c1-25-20(22)14-11-12-17-16-9-5-6-10-18(16)21(19(17)13-14)26(23,24)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

YRKFNDBFELNLEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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